Helix-Breaking Propensity vs. α-Methylalanine: Conformational Control
In peptide helix stability assays using the Lifson-Roig theory, 2-cyclopropylalanine's core scaffold (1-aminocyclopropanecarboxylic acid, ACC) exhibits a w-parameter classifying it as a strong helix breaker, similar to proline. This directly contrasts with its linear α-alkyl analog, α-methylalanine, which has a w-parameter almost identical to the strong helix former alanine [1].
| Evidence Dimension | Helical Propensity (w-parameter) |
|---|---|
| Target Compound Data | Helix Breaker (w-value similar to Proline) |
| Comparator Or Baseline | α-Methylalanine: Strong Helix Former (w-value similar to Alanine) |
| Quantified Difference | Qualitative divergence from helix formation to helix breaking |
| Conditions | Lifson-Roig helix-coil transition theory applied to host-guest peptide systems |
Why This Matters
This data proves that 2-cyclopropylalanine hydrate is not a generic 'rigidifier' but a specific tool for inducing turns and breaking helices, enabling precise control over peptide secondary structure where other alkyl analogs would fail.
- [1] Alías, M.; et al. Helix propensities of conformationally restricted amino acids. Non-natural substitutes for helix breaking proline and helix forming alanine. Organic & Biomolecular Chemistry 2010, 8 (4), 788-792. View Source
